3-(4-Ethoxyphenyl)tetrahydro-1H,7H-pyrazolo(1,2-a)(1,2,5)triazepine-1,5(2H)-dione 3-(4-Ethoxyphenyl)tetrahydro-1H,7H-pyrazolo(1,2-a)(1,2,5)triazepine-1,5(2H)-dione
Brand Name: Vulcanchem
CAS No.: 86144-46-9
VCID: VC17167160
InChI: InChI=1S/C15H19N3O3/c1-2-21-13-6-4-12(5-7-13)16-10-14(19)17-8-3-9-18(17)15(20)11-16/h4-7H,2-3,8-11H2,1H3
SMILES:
Molecular Formula: C15H19N3O3
Molecular Weight: 289.33 g/mol

3-(4-Ethoxyphenyl)tetrahydro-1H,7H-pyrazolo(1,2-a)(1,2,5)triazepine-1,5(2H)-dione

CAS No.: 86144-46-9

Cat. No.: VC17167160

Molecular Formula: C15H19N3O3

Molecular Weight: 289.33 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Ethoxyphenyl)tetrahydro-1H,7H-pyrazolo(1,2-a)(1,2,5)triazepine-1,5(2H)-dione - 86144-46-9

Specification

CAS No. 86144-46-9
Molecular Formula C15H19N3O3
Molecular Weight 289.33 g/mol
IUPAC Name 3-(4-ethoxyphenyl)-4,7,8,9-tetrahydro-2H-pyrazolo[1,2-a][1,2,5]triazepine-1,5-dione
Standard InChI InChI=1S/C15H19N3O3/c1-2-21-13-6-4-12(5-7-13)16-10-14(19)17-8-3-9-18(17)15(20)11-16/h4-7H,2-3,8-11H2,1H3
Standard InChI Key OQNUWLCNRPTUJD-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)N2CC(=O)N3CCCN3C(=O)C2

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Nomenclature

The compound’s molecular formula is C₁₅H₁₉N₃O₃, with a molecular weight of 289.33 g/mol . Its IUPAC name, 3-(4-ethoxyphenyl)-4,7,8,9-tetrahydro-2H-pyrazolo[1,2-a] triazepine-1,5-dione, reflects its polycyclic architecture:

  • A pyrazolo[1,2-a]triazepine fused ring system.

  • Two ketone groups at positions 1 and 5.

  • A 4-ethoxyphenyl group at position 3 .

The canonical SMILES notation, CCOC1=CC=C(C=C1)N2CC(=O)N3CCCN3C(=O)C2, and InChIKey (OQNUWLCNRPTUJD-UHFFFAOYSA-N) provide unambiguous representations for database searches .

Crystallographic and Stereochemical Features

While X-ray crystallography data remain unavailable, computational models suggest a rigid bicyclic framework with moderate planarity in the pyrazolo-triazepine core. The ethoxyphenyl group introduces steric bulk, potentially influencing π-π stacking interactions in biological systems .

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely involves:

  • Formation of the pyrazolo-triazepine core via cyclization of a linear precursor containing amine and carbonyl functionalities.

  • Introduction of the 4-ethoxyphenyl group through nucleophilic substitution or cross-coupling reactions .

Reported Synthetic Routes

Limited details exist in public literature, but analogous heterocyclic systems suggest plausible pathways:

Cyclocondensation Strategy

Reaction of 4-ethoxyphenylhydrazine with a diketone precursor (e.g., 2,5-dioxo-hexahydro-1H-triazepine) under acidic or basic conditions could yield the fused ring system .

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM of diene precursors may construct the triazepine ring, followed by oxidation to install the dione moieties .

Physicochemical Properties

PropertyValue/Description
Molecular Weight289.33 g/mol
SolubilityLikely low in water; soluble in DMSO
logP (Predicted)~2.1 (moderate lipophilicity)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Thermal Stability: The compound’s melting point and decomposition temperature remain uncharacterized. Differential scanning calorimetry (DSC) studies are warranted.

Research Gaps and Future Directions

Priority Investigations

  • Synthetic Optimization: Develop scalable routes with >70% yield.

  • ADMET Profiling: Assess permeability, metabolic stability, and toxicity in vitro.

  • Target Identification: Use computational docking against protein databases (e.g., PDB).

Analytical Characterization

  • Spectral Data: Acquire ¹H/¹³C NMR, IR, and HRMS spectra for structural validation.

  • Crystallography: Resolve 3D conformation to guide structure-activity studies.

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